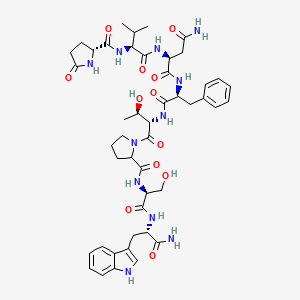
2-Amino-1-(4-methylphenyl)ethanol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(4-methylphenyl)ethanol-d3, also known as alpha-(Aminomethyl)-4-methyl-benzenemethanol-d3, is a chemical compound with the molecular formula C9H10D3NO . It is a labelled analogue of 2-Amino-1-(4-methylphenyl)ethanol . This compound belongs to the class of organic compounds known as alpha-substituted phenylethanolamines . It binds reversibly to the octopaminergic receptor .
Molecular Structure Analysis
The molecular structure of 2-Amino-1-(4-methylphenyl)ethanol-d3 consists of 9 carbon atoms, 10 deuterium atoms (a non-radioactive isotope of hydrogen), 1 nitrogen atom, and 1 oxygen atom . The InChI string representation of the molecule isInChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-1-(4-methylphenyl)ethanol-d3 include a molecular weight of 154.22 . For the non-deuterated form, 2-Amino-1-(4-methylphenyl)ethanol, the molecular weight is 151.21 g/mol, and it has a computed XLogP3-AA value of 0.5, indicating its partition coefficient between octanol and water. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The physical state and other properties specific to the deuterated form are not provided in the retrieved sources.科学的研究の応用
Ethanol Interactions with Ion Channels
Ethanol's biological actions are mediated through various receptors, including ion channels sensitive to ethanol. The study of ethanol interactions with ionotropic receptor desensitization is crucial for understanding its pharmacology and effects within the body. This area of research explores how ethanol affects channel function and could be relevant to understanding the interactions of structurally related compounds like "2-Amino-1-(4-methylphenyl)ethanol-d3" with similar ion channels (Dopico & Lovinger, 2009).
Chemosensors Based on Similar Compounds
Research into 4-Methyl-2,6-diformylphenol (DFP) and related compounds for developing chemosensors to detect various analytes demonstrates the utility of methylphenyl-based structures in analytical chemistry. Such compounds have shown high selectivity and sensitivity in detecting metal ions, anions, and neutral molecules. This suggests potential for "2-Amino-1-(4-methylphenyl)ethanol-d3" in the development of new chemosensors (Roy, 2021).
Therapeutic Applications in Dentistry
Compounds like tyrosol and hydroxytyrosol, structurally related to "2-Amino-1-(4-methylphenyl)ethanol-d3," have been studied for their antioxidant, anti-inflammatory, antiviral, and anti-tumor properties, with potential applications in dentistry. This highlights the possibility of exploring similar compounds for therapeutic uses in medical fields, including odontology (Ramos et al., 2020).
Biomarker Analysis
The study of biomarkers like N-deoxyguanosine-C8-4-aminobiphenyl (dG-C8-4-ABP), which arises from carcinogenic substances, indicates the importance of specific compounds in assessing cancer risks. Research into detecting and quantifying such biomarkers in biological samples points towards the analytical applications of related chemicals in health and safety assessments (Chen, Zhang, & Vouros, 2018).
Environmental Impact and Contamination Studies
The study of ethanol's impact on groundwater contamination, particularly in combination with gasoline (gasohol), provides insights into the environmental fate and transport of ethanol and related compounds. Understanding how ethanol affects the solubility and biodegradation of other contaminants could inform research on the environmental behavior of "2-Amino-1-(4-methylphenyl)ethanol-d3" (Powers et al., 2001).
作用機序
Target of Action
The primary target of 2-Amino-1-(4-methylphenyl)ethanol-d3 is the octopaminergic receptor . This receptor plays a crucial role in neurotransmission, specifically in the regulation of mood, arousal, and stress response.
Mode of Action
2-Amino-1-(4-methylphenyl)ethanol-d3, being an α-substituted phenylethanolamine, binds reversibly to the octopaminergic receptor . This binding can alter the receptor’s activity, leading to changes in the signal transduction pathways it is involved in.
特性
IUPAC Name |
2-amino-1-[4-(trideuteriomethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBXVBYRGVHEAH-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)


